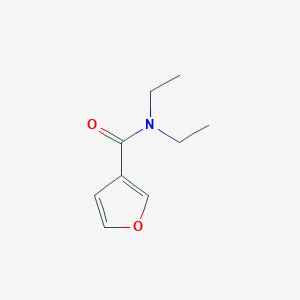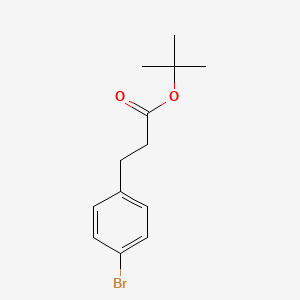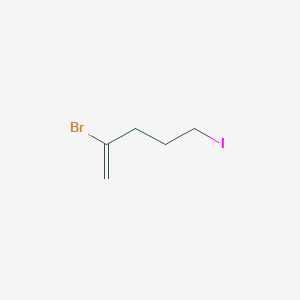
methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate (M4BMIC) is a synthetic compound that is widely used in scientific research. It has been used in a variety of applications, including biochemistry, physiology, and pharmacology. M4BMIC is a versatile compound that has been used to study a variety of biological processes, including enzyme inhibition, protein-protein interactions, and gene expression.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate is not well understood. However, it is believed to interact with enzymes, proteins, and DNA in a variety of ways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. It has also been shown to interact with proteins, such as G-protein coupled receptors, and DNA, such as transcription factors.
Biochemical and Physiological Effects
methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. It has also been shown to interact with proteins, such as G-protein coupled receptors, and DNA, such as transcription factors. In addition, it has been shown to modulate the expression of genes involved in various physiological processes, such as cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and store. It is also a highly versatile compound that can be used in a variety of applications, including biochemistry, physiology, and pharmacology. However, there are some limitations to using methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate in lab experiments. It is not a very stable compound and is susceptible to hydrolysis and oxidation. In addition, it can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for research using methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate. One potential direction is to further explore its mechanism of action and its effects on various physiological processes. Another potential direction is to explore its potential as a therapeutic agent. In addition, further research could be done to explore its potential as a diagnostic tool, as well as its potential applications in drug development. Finally, further research could be done to explore the potential of methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate as an imaging agent.
Méthodes De Synthèse
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate can be synthesized from commercially available starting materials. The synthesis involves a two-step process, starting with the reaction of 4-bromo-5-methoxy-1H-indole-2-carboxylic acid and methyl iodide in the presence of a base, such as sodium hydroxide. The product of this reaction is then reacted with ethyl chloroformate to form the desired product, methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate.
Applications De Recherche Scientifique
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, such as cyclooxygenase-2, as well as the interaction of proteins and DNA. It has also been used to study the regulation of gene expression, as well as the effects of drugs on physiological processes.
Propriétés
IUPAC Name |
methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-7-6(10(9)12)5-8(13-7)11(14)16-2/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPQXKIRKAVSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)

![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)

![[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B6599226.png)
![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)
![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)


![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)

